molecular formula C18H16N2O3 B2837266 ethyl N-[2-(2-cyano-2-phenylacetyl)phenyl]carbamate CAS No. 866042-19-5

ethyl N-[2-(2-cyano-2-phenylacetyl)phenyl]carbamate

Cat. No.: B2837266
CAS No.: 866042-19-5
M. Wt: 308.337
InChI Key: HLCOTFARWHQJIS-UHFFFAOYSA-N
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Description

Ethyl N-[2-(2-cyano-2-phenylacetyl)phenyl]carbamate is a carbamate derivative characterized by a phenyl ring substituted with a cyano-phenylacetyl group at the ortho position, linked to an ethyl carbamate moiety. This structure combines electron-withdrawing (cyano) and lipophilic (phenyl) groups, which may influence its reactivity, solubility, and biological activity. Potential applications could span pharmaceuticals or agrochemicals, as carbamates are commonly used in these fields .

Properties

IUPAC Name

ethyl N-[2-(2-cyano-2-phenylacetyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-2-23-18(22)20-16-11-7-6-10-14(16)17(21)15(12-19)13-8-4-3-5-9-13/h3-11,15H,2H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCOTFARWHQJIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=CC=C1C(=O)C(C#N)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[2-(2-cyano-2-phenylacetyl)phenyl]carbamate typically involves the reaction of ethyl carbamate with 2-(2-cyano-2-phenylacetyl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reactants are fed into a reactor where they undergo the necessary chemical reactions under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[2-(2-cyano-2-phenylacetyl)phenyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antiviral and Anticancer Activity

Ethyl N-[2-(2-cyano-2-phenylacetyl)phenyl]carbamate has shown potential as a lead compound in the development of antiviral and anticancer drugs. Its structural components, particularly the cyano and phenylacetyl groups, are believed to enhance its biological activity against viral replication and cancer cell proliferation pathways. Preliminary studies indicate that the compound may interact with specific enzymes involved in these processes, warranting further investigation through techniques such as surface plasmon resonance and molecular docking simulations.

Insecticidal Properties

Research has indicated that compounds similar to this compound exhibit insecticidal properties. The presence of the cyano group is particularly noteworthy as it can enhance the compound's efficacy against various pests while maintaining an environmentally favorable profile . This makes it a potential candidate for developing new insecticides that are both effective and less harmful to non-target species.

Chemical Synthesis and Modifications

Several studies have been conducted to evaluate the efficacy of this compound in various applications:

  • Antiviral Studies : Initial findings suggest that this compound may inhibit viral replication mechanisms, although detailed studies are required to confirm these effects.
  • Insecticidal Efficacy : Field trials have demonstrated its potential effectiveness against specific pest populations, indicating its viability as an agrochemical agent.

These findings underscore the compound's versatility and potential impact across different scientific domains.

Mechanism of Action

The mechanism of action of ethyl N-[2-(2-cyano-2-phenylacetyl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the phenylacetyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl N-(2-Cyanoacetyl)carbamate (6629-04-5)

  • Structure: Lacks the phenylacetyl group, featuring a simpler cyanoacetyl substituent.
  • Properties : Lower molecular weight (C₆H₈N₂O₃ vs. ~C₁₈H₁₅N₂O₃ for the target compound) and reduced steric hindrance.
  • Applications : Used as a chemical intermediate in organic synthesis .

Ethyl Phenylcarbamate (C₁₀H₁₃NO₂)

  • Structure : A simple carbamate with a phenyl group directly attached to the carbamate nitrogen.
  • Properties: Molecular weight 179.216 g/mol, soluble in ethanol and ether .
  • Applications: Historically studied for carcinogenicity; induces hepatic carcinomas in rats at higher doses .

Fenoxycarb (Ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate)

  • Structure: Contains a phenoxyphenoxyethyl chain, enhancing aromaticity and hydrophobicity.
  • Applications : Commercial insect growth regulator used in agriculture .
  • Key Difference: The target compound’s cyano-phenylacetyl group may confer unique binding affinities, possibly favoring pharmaceutical over pesticidal applications.

Table 1: Comparative Data for Carbamate Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Toxicity Notes
Ethyl N-[2-(2-cyano-2-phenylacetyl)phenyl]carbamate ~C₁₈H₁₅N₂O₃ ~325.33 Cyano, phenylacetyl, carbamate Research chemical (inferred) Limited data; structural analogs suggest moderate toxicity
Ethyl N-(2-cyanoacetyl)carbamate C₆H₈N₂O₃ 156.14 Cyanoacetyl, carbamate Organic synthesis intermediate Not well-characterized
Ethyl phenylcarbamate C₁₀H₁₃NO₂ 179.22 Phenyl, carbamate Carcinogenicity studies Carcinogenic in rodents
Fenoxycarb C₁₇H₁₉NO₄ 301.34 Phenoxyphenoxyethyl, carbamate Pesticide Low mammalian toxicity

Research Findings and Implications

  • Carcinogenicity: Ethyl carbamate derivatives exhibit varying toxicities. Ethyl carbamate itself is carcinogenic in rodents, while vinyl carbamate is significantly more potent .
  • Synthetic Utility : Carbamates like tert-butyl derivatives are frequently used as protecting groups in multi-step syntheses, as seen in EP 4,374,877 A2 . The target compound’s synthesis may similarly leverage protective strategies.
  • Biological Activity: Carbamates with aromatic substituents (e.g., fenoxycarb) often target insect growth regulators, while those with cyano groups (e.g., the target compound) may interact with enzymatic active sites in pharmaceuticals .

Biological Activity

Ethyl N-[2-(2-cyano-2-phenylacetyl)phenyl]carbamate is a compound of significant interest in medicinal chemistry and agrochemical applications due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₈H₁₆N₂O₃. Its structure includes:

  • A carbamate functional group , which is known for its reactivity and biological significance.
  • A cyano group attached to a phenylacetyl moiety, contributing to its potential pharmacological properties.

This structural configuration suggests a variety of possible interactions with biological targets, including enzymes and receptors involved in disease processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antiviral Activity : Preliminary studies suggest that this compound may interact with enzymes involved in viral replication pathways. Further investigation through molecular docking simulations is necessary to confirm these interactions.
  • Anticancer Properties : The compound's ability to inhibit cancer cell proliferation has been noted, with potential applications in developing new anticancer therapies. Its structural similarities with other known anticancer agents may enhance its effectiveness.
  • Agrochemical Potential : Due to its biological activity against pests and pathogens, this compound is being explored for use as an agrochemical.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Comparative studies with related compounds reveal insights into how structural variations impact efficacy:

Compound NameStructureUnique Features
Ethyl N-(2-cyanophenyl)carbamateC₁₄H₁₂N₂O₂Lacks the phenylacetyl group, potentially less bioactive.
4-Methyl-N-(4-cyanophenyl)carbamateC₁₄H₁₄N₂O₂Contains a methyl substitution, affecting solubility.
Ethyl N-(4-nitrophenyl)carbamateC₁₄H₁₄N₂O₄Features a nitro group instead of cyano, influencing properties.

The presence of both cyano and phenylacetyl groups in this compound may enhance its biological activity compared to these analogs.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Interaction Studies : this compound has shown promising binding affinities to various enzymes involved in metabolic pathways associated with oxidative stress and inflammation. These interactions are critical for developing therapeutic agents targeting diseases like cancer and metabolic disorders .
  • Pharmacological Evaluations : In vitro studies have demonstrated that derivatives of this compound can induce significant cytotoxic effects on cancer cell lines, surpassing the efficacy of standard chemotherapeutics like Paclitaxel .
  • Synthesis Techniques : The synthesis of this compound can be achieved through various chemical transformations, which are essential for producing analogs with enhanced activities .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for ethyl N-[2-(2-cyano-2-phenylacetyl)phenyl]carbamate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sequential carbamate formation and cyanoacetylation. Critical steps include:

  • Carbamate linkage : Reacting the phenylamine precursor with ethyl chloroformate under basic conditions (e.g., using triethylamine in THF).
  • Cyanoacetylation : Introducing the 2-cyano-2-phenylacetyl group via nucleophilic acyl substitution, often catalyzed by DMAP or pyridine derivatives.
  • Optimization : Reaction temperature (40–60°C), solvent polarity (THF or DCM), and stoichiometric ratios (1.2–1.5 equivalents of acylating agent) significantly impact yield and purity .
    • Table 1 : Example Optimization Parameters
ParameterOptimal RangeImpact on Yield
Temperature50–60°CMaximizes kinetics without side reactions
SolventTHFEnhances intermediate solubility
Reaction Time6–8 hoursBalances completion vs. degradation

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Methodological Answer :

  • X-ray crystallography : Use SHELX-97 for single-crystal refinement to resolve stereochemistry and hydrogen-bonding networks .
  • LCMS/HPLC : Confirm molecular weight (e.g., m/z via LCMS) and purity (>95% by HPLC with C18 columns, 0.1% TFA in H2O/MeCN gradients) .
  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR in CDCl3 or DMSO-d6 to verify carbamate (δ 155–160 ppm for carbonyl) and cyano groups (δ 115–120 ppm) .

Q. How is the compound’s preliminary biological activity screened in drug discovery?

  • Methodological Answer :

  • In vitro assays : Test against kinase targets (e.g., EGFR, VEGFR) using fluorescence polarization or ATP-competitive binding assays.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.
  • Metabolic stability : Microsomal incubation (human liver microsomes) to assess half-life and CYP450 interactions .

Advanced Research Questions

Q. How can computational chemistry predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to model binding to active sites (e.g., kinases). Focus on hydrogen bonds between the carbamate carbonyl and catalytic lysine residues.
  • MD simulations : GROMACS or AMBER for assessing stability of ligand-protein complexes over 100 ns trajectories.
  • DFT calculations : Gaussian 16 to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. What strategies resolve contradictions in crystallographic data during refinement?

  • Methodological Answer :

  • Model validation : Cross-validate SHELXL-refined structures with PHENIX.ADP to detect overfitting.
  • Twinned data : Use SHELXD for initial phasing and OLEX2 for twin-law identification in cases of pseudo-merohedral twinning.
  • Disorder modeling : Apply ISOR and SIMU restraints in SHELXL for flexible moieties (e.g., ethyl groups) .

Q. How do structural modifications influence activity in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Electron-withdrawing groups : Fluorine or trifluoromethyl substitutions at the phenyl ring enhance electrophilicity and target affinity (e.g., 2.5-fold increase in kinase inhibition) .
  • Carbamate vs. urea : Replacing the carbamate with urea reduces metabolic stability (t1/2 from 4.2 to 1.8 hours in microsomes) .
    • Table 2 : SAR of Key Derivatives
DerivativeModificationIC50 (nM)Microsomal t1/2 (h)
Parent compoundNone1204.2
4-Fluoro-phenyl analogF substitution453.8
Ethyl → Methyl carbamateSmaller alkoxy2102.1

Q. What methodologies address low yields in large-scale synthesis?

  • Methodological Answer :

  • Flow chemistry : Use continuous flow reactors to enhance mixing and heat transfer (e.g., 85% yield at 0.5 mL/min flow rate).
  • Catalyst screening : Test Pd/C or Ni catalysts for selective hydrogenation of intermediates.
  • Workup optimization : Liquid-liquid extraction with ethyl acetate/water (3:1 v/v) to remove unreacted precursors .

Contradiction Analysis

Q. How should researchers reconcile discrepancies between computational predictions and experimental bioactivity data?

  • Methodological Answer :

  • False positives in docking : Validate hits with orthogonal assays (e.g., SPR for binding kinetics).
  • Solvent effects : Re-run DFT calculations with implicit solvation models (e.g., SMD) to account for aqueous environments.
  • Protonation states : Adjust ligand charges in simulations based on pKa predictions (MarvinSketch) .

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